molecular formula C15H29NO5 B13250971 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid

Cat. No.: B13250971
M. Wt: 303.39 g/mol
InChI Key: NXQKBMRVCWBRBV-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is a synthetic organic compound characterized by its complex structure and functional groups. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) to facilitate the protection process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-{[(Tert-butoxy)carbonyl]amino}-2-methylbenzoic acid: Similar in structure but with a benzoic acid backbone.

    (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: A related compound with additional functional groups.

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpropoxymethyl)pentanoic acid

InChI

InChI=1S/C15H29NO5/c1-11(2)9-20-10-12(8-13(17)18)6-7-16-14(19)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,18)

InChI Key

NXQKBMRVCWBRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CCNC(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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